4-Bromo-3-cyano-5-(trifluoromethyl)benzoic acid
Overview
Description
4-Bromo-3-cyano-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H3BrF3NO2 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-cyano-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The addition of a nitro group, which is subsequently converted to an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-cyano-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the benzoic acid moiety can be oxidized to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-3-cyano-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyano-5-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzoic acid: Similar structure but lacks the cyano group.
3-Bromo-5-(trifluoromethyl)benzoic acid: Similar structure but with different substitution pattern.
4-(Trifluoromethyl)benzoic acid: Lacks both the bromine and cyano groups.
Uniqueness
4-Bromo-3-cyano-5-(trifluoromethyl)benzoic acid is unique due to the presence of all three functional groups (bromine, cyano, and trifluoromethyl) on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
4-bromo-3-cyano-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF3NO2/c10-7-5(3-14)1-4(8(15)16)2-6(7)9(11,12)13/h1-2H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWWFGMBTIGIJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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